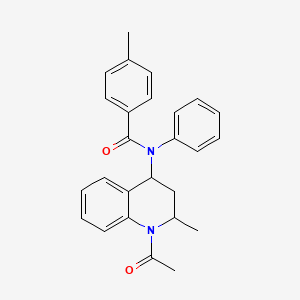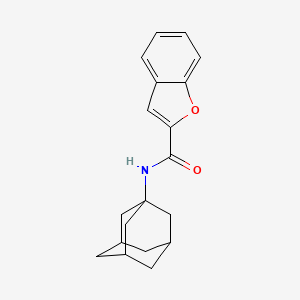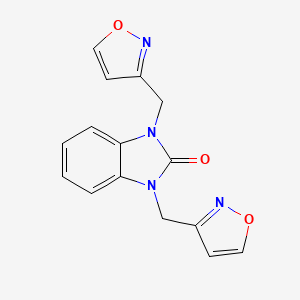
N-(1-acetyl-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-4-methyl-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetyl-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-4-methyl-N-phenylbenzamide, also known as AM251, is a synthetic compound that acts as a cannabinoid receptor antagonist. It was first synthesized in 1999 by researchers at the University of Aberdeen, and since then, it has been widely used in scientific research to investigate the endocannabinoid system.
作用機序
N-(1-acetyl-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-4-methyl-N-phenylbenzamide acts as a competitive antagonist at the CB1 receptor, meaning that it blocks the binding of endogenous cannabinoids (such as anandamide) and exogenous cannabinoids (such as THC) to the receptor. This prevents the activation of downstream signaling pathways that are responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. For example, it has been shown to reduce food intake and body weight in rats, suggesting a potential role in the treatment of obesity. It has also been shown to reduce anxiety-like behavior in mice, suggesting a potential role in the treatment of anxiety disorders.
実験室実験の利点と制限
One advantage of using N-(1-acetyl-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-4-methyl-N-phenylbenzamide in lab experiments is that it allows researchers to selectively block the effects of cannabinoids on the CB1 receptor, without affecting other signaling pathways. This can help to elucidate the specific role of the endocannabinoid system in various physiological processes.
One limitation of using this compound is that it is not completely selective for the CB1 receptor, and can also bind to other receptors such as the CB2 receptor. This can complicate the interpretation of results and requires careful experimental design.
将来の方向性
There are a number of potential future directions for research involving N-(1-acetyl-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-4-methyl-N-phenylbenzamide. One area of interest is the role of the endocannabinoid system in pain signaling, and whether CB1 receptor antagonists like this compound could be used as analgesics. Another area of interest is the potential use of CB1 receptor antagonists in the treatment of addiction and substance abuse disorders. Finally, there is also interest in developing more selective CB1 receptor antagonists that could be used as therapeutic agents with fewer side effects.
合成法
N-(1-acetyl-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-4-methyl-N-phenylbenzamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The exact synthesis method is beyond the scope of this paper, but it typically involves the use of organic solvents and requires careful monitoring of reaction conditions to ensure the purity and yield of the final product.
科学的研究の応用
N-(1-acetyl-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-4-methyl-N-phenylbenzamide has been used extensively in scientific research to investigate the endocannabinoid system and its role in various physiological processes. It has been shown to block the effects of cannabinoids on the CB1 receptor, which is the primary receptor responsible for the psychoactive effects of cannabis.
特性
IUPAC Name |
N-(1-acetyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-4-methyl-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2/c1-18-13-15-21(16-14-18)26(30)28(22-9-5-4-6-10-22)25-17-19(2)27(20(3)29)24-12-8-7-11-23(24)25/h4-16,19,25H,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYCCLLYGCJMGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C)N(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(allylthio)-4-[3-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4996594.png)


![2-methoxy-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide](/img/structure/B4996611.png)
![3-(5-{[3-(2,4-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4996613.png)


![6-{[4-(tert-butylamino)-6-(isobutylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B4996636.png)
![ethyl 4-[2,5-dioxo-3-(1-piperidinyl)-1-pyrrolidinyl]benzoate](/img/structure/B4996647.png)
![3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B4996657.png)

![3-methyl-2-(3-{1-[3-(3-pyridinyl)propyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B4996678.png)

![2-bromo-N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4996685.png)